molecular formula C7H17ClN2O2S B2410363 2,5-Dimethyl-1-(methylsulfonyl)piperazine hydrochloride CAS No. 2095409-96-2

2,5-Dimethyl-1-(methylsulfonyl)piperazine hydrochloride

Cat. No. B2410363
CAS RN: 2095409-96-2
M. Wt: 228.74
InChI Key: JSDZDJGCUSBGAD-UHFFFAOYSA-N
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Description

“2,5-Dimethyl-1-(methylsulfonyl)piperazine hydrochloride” is a chemical compound with the IUPAC name this compound . It has a molecular weight of 228.74 .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “this compound”, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H16N2O2S.ClH/c1-6-5-9(12(3,10)11)7(2)4-8-6;/h6-8H,4-5H2,1-3H3;1H .


Chemical Reactions Analysis

The synthesis of “this compound” involves several chemical reactions. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts leads to protected piperazines . The deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives piperazinopyrrolidinones .


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 228.74 .

Scientific Research Applications

Applications in Medicinal Chemistry and Drug Development

  • Oxytocin Receptor Antagonism : L-368,899, a derivative of 2,5-Dimethyl-1-(methylsulfonyl)piperazine, has been characterized as a potent and selective oxytocin antagonist. It exhibits high affinity for uterine oxytocin receptors and has potential use in preterm labor (Pettibone et al., 1993).
  • Anticancer Activity : Certain compounds with a piperazine substituent, such as 1-(4-((4-methylphenyl)-sulfonyl)-2-phenyl-1,3-thiazol-5-yl)piperazine, have shown effectiveness against various cancer cell lines, suggesting potential in cancer therapy (Turov, 2020).

Applications in Polymer Science

  • Hyperbranched Polymers : The compound has been used in the synthesis of hyperbranched polymers, showing potential for developing new materials with unique properties (Yan & Gao, 2000).
  • Medical Implant Applications : Piperazine copolymers, including those derived from 2,5-Dimethyl-1-(methylsulfonyl)piperazine, have been investigated for use in medical implants, such as cornea replacement (Bruck, 1969).

Applications in Analytical Chemistry

  • Analytical Methods in Pharmacology : The compound has been used in developing sensitive and selective analytical methods for drug determination in plasma, aiding pharmacokinetic studies (Kline et al., 1999).

Mechanism of Action

While the specific mechanism of action for “2,5-Dimethyl-1-(methylsulfonyl)piperazine hydrochloride” is not mentioned in the search results, piperazine compounds generally mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Future Directions

While specific future directions for “2,5-Dimethyl-1-(methylsulfonyl)piperazine hydrochloride” are not mentioned in the search results, the synthesis of piperazine derivatives is an active area of research, with numerous methods being reported for the synthesis of substituted piperazines . This suggests that there may be future developments in the synthesis and potential applications of “this compound”.

properties

IUPAC Name

2,5-dimethyl-1-methylsulfonylpiperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S.ClH/c1-6-5-9(12(3,10)11)7(2)4-8-6;/h6-8H,4-5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDZDJGCUSBGAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN1S(=O)(=O)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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